Oxybutynin-d10 Hydrochloride

Descripción general

Descripción

Oxybutynin-d10 Hydrochloride is a variant of Oxybutynin, an antimuscarinic agent that reduces detrusor muscle activity, relaxing the bladder and preventing the urge to void . It is used to treat symptoms of overactive bladder, such as frequent or urgent urination, incontinence (urine leakage), and increased night-time urination .

Synthesis Analysis

The synthesis of Oxybutynin involves the preparation of the racemic drug and, in a detailed manner, preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate in the synthesis of (S)-oxybutynin .

Chemical Reactions Analysis

Oxybutynin reacts with malonic acid anhydride in acetic acid anhydride to form a highly yellow colored product that can be measured spectrophotometrically .

Physical And Chemical Properties Analysis

Oxybutynin Hydrochloride appears as a powder and has a melting point of 122-124°C .

Aplicaciones Científicas De Investigación

Bladder Control

- Scientific Field : Urology

- Application Summary : Oxybutynin Hydrochloride has been prescribed for decades to improve bladder control in cases of incontinence and excessive urination frequency .

- Results : The drug has been effective in controlling bladder functions, reducing incontinence and excessive urination frequency .

Transdermal Patch with Heparinoid Cream

- Scientific Field : Pharmacokinetics

- Application Summary : A study investigated the effect of heparinoid cream on the transdermal absorption of oxybutynin hydrochloride using an oxybutynin transdermal patch .

- Methods of Application : Normal skin and dry dorsal skin in hairless mice were treated with heparinoid cream, followed by the application of the oxybutynin transdermal patch. The blood concentration of oxybutynin hydrochloride was analyzed by LC-MS/MS .

- Results : The blood concentration and area under the curve (AUC) 0→24 of oxybutynin hydrochloride increased when the 4.0-cm² oxybutynin transdermal patch was applied 1 hour after the application of the moisturizer, compared to the values without moisturizer .

Hyperhidrosis Treatment

- Scientific Field : Dermatology

- Application Summary : Oxybutynin Hydrochloride has been used in the treatment of hyperhidrosis, a condition characterized by excessive sweating .

- Results : The drug has been effective in controlling excessive sweating in patients with hyperhidrosis .

Topical Gel for Primary Hyperhidrosis

- Scientific Field : Dermatology

- Application Summary : A study investigated the use of topical oxybutynin 10% gel in a placebo-controlled split study for the treatment of primary hyperhidrosis .

- Methods of Application : The gel was applied twice daily and showed a significant sweat reduction in primary hyperhidrosis as assessed by the HDSS .

- Results : Reported side effects included erythema and pruritus upon application .

Safety And Hazards

Oxybutynin Hydrochloride is harmful if swallowed. It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It’s important to avoid becoming overheated or dehydrated during exercise and in hot weather as Oxybutynin can decrease perspiration and you may be more prone to heat stroke .

Direcciones Futuras

Propiedades

IUPAC Name |

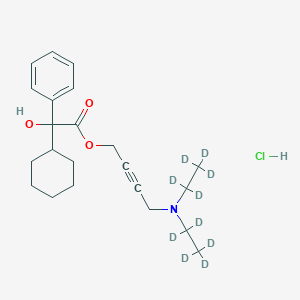

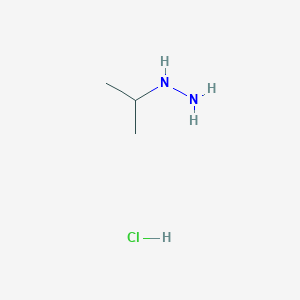

4-[bis(1,1,2,2,2-pentadeuterioethyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i1D3,2D3,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJYDAEGSIQPZ-MFMGRUKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)C([2H])([2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxybutynin-d10 Hydrochloride | |

Retrosynthesis Analysis

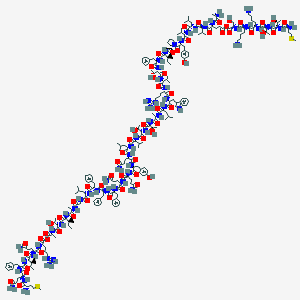

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)